PROTACs function by bringing the POI and the E3 ligase into close proximity, facilitating the ubiquitination of the POI by the recruited E3 ligase. This process ultimately leads to the degradation of the POI by the proteasome, a cellular machinery responsible for degrading ubiquitinated proteins [].
E3 ligase Ligand-Linker Conjugates 15 is a synthetic compound designed for use in the innovative field of proteolysis-targeting chimeras, commonly referred to as PROTAC technology. This compound integrates a ligand that binds to an E3 ubiquitin ligase with a linker that connects to a target protein, facilitating targeted protein degradation. The primary role of E3 ligases is to catalyze the transfer of ubiquitin to substrate proteins, marking them for degradation by the proteasome, which is crucial for maintaining cellular homeostasis and regulating various biological processes .
E3 ligase Ligand-Linker Conjugates 15 is classified under PROTACs, which are bifunctional molecules designed to recruit target proteins for ubiquitination and subsequent degradation. This compound specifically targets E3 ligases, a category of enzymes essential for the ubiquitin-proteasome system. The structural composition of E3 ligase Ligand-Linker Conjugates 15 allows it to effectively bridge E3 ligases with specific target proteins, making it a valuable tool in drug discovery and therapeutic applications .
The synthesis of E3 ligase Ligand-Linker Conjugates 15 involves several key steps:
The synthesis process must ensure that the final product retains its biological activity and specificity towards both the E3 ligase and the target protein .
E3 ligase Ligand-Linker Conjugates 15 has a complex molecular structure characterized by its specific functional groups essential for its biological activity. The exact molecular formula and structural representation provide insights into its binding capabilities:
Understanding the molecular structure is crucial for optimizing its efficacy in targeted protein degradation .
The primary chemical reaction involving E3 ligase Ligand-Linker Conjugates 15 is the formation of ternary complexes with target proteins and E3 ligases. This process can be summarized as follows:
This mechanism is essential for regulating protein levels within cells and plays a significant role in various cellular signaling pathways .
The mechanism of action of E3 ligase Ligand-Linker Conjugates 15 involves several stages:
This targeted approach allows for precise modulation of cellular pathways, making it particularly useful in therapeutic contexts where selective degradation of disease-related proteins is desired .
E3 ligase Ligand-Linker Conjugates 15 has significant applications in scientific research, particularly in:
The ability to selectively degrade unwanted proteins positions this compound as a valuable asset in both academic research and pharmaceutical development .
The conceptual foundation of proteolysis-targeting chimeras (PROTACs) was established in 2001 with peptidic molecules that recruited the Skp1–Cullin–F box (SCFβ-TRCP) complex to degrade methionine aminopeptidase-2 (MetAP-2). These early PROTACs faced significant limitations, including poor cell permeability, metabolic instability, and synthetic complexity due to their peptide-based E3 ligase ligands [1] [6]. A pivotal advancement occurred in 2004 when researchers substituted peptide ligands with small molecules targeting the von Hippel-Lindau (VHL) E3 ligase, enabling degradation of intracellular proteins like FKBP12 without microinjection. However, these PROTACs still required high concentrations (µM range) for efficacy [2] [6].
The transformative shift toward drug-like PROTACs began with the discovery of non-peptidic E3 ligase ligands. In 2008, the first small-molecule PROTAC used nutlin (an MDM2 ligand) to target the androgen receptor (AR), demonstrating that oral bioavailability and sustained target degradation were achievable [3] [7]. Subsequent breakthroughs included the development of VHL inhibitors (e.g., VH032) and cereblon (CRBN) immunomodulatory drugs (IMiDs) like thalidomide derivatives. These ligands enabled modular PROTAC designs with optimized linkers, exemplified by ARV-110 and ARV-471, which entered clinical trials for prostate and breast cancers, respectively [7] [8].
Table 1: Evolution of Key E3 Ligase Ligands in PROTAC Design
Generation | Time Period | E3 Ligase | Ligand Type | Notable PROTAC | Limitations Overcome |
---|---|---|---|---|---|
First | 2001–2008 | SCFβ-TRCP | Peptide (phosphopeptide) | MetAP-2 degrader | N/A (proof-of-concept) |
Second | 2004–2012 | VHL | Peptidic (ALAPYIP) | FKBP12/AR degraders | Microinjection requirement |
Third | 2008–2015 | MDM2/CRBN | Small molecule (Nutlin/Thalidomide) | AR degrader | Cell permeability |
Fourth | 2015–present | VHL/CRBN/cIAP1 | Optimized small molecules | ARV-110, dBET1, cIAP1 Conjugate 15 | Potency, catalytic degradation |
While VHL and CRBN dominate current PROTAC pipelines, their limitations—including tissue-specific expression, off-target effects, and pre-existing resistance mutations—have driven the exploration of alternative E3 ligases. Cellular inhibitor of apoptosis protein 1 (cIAP1), a RING-type E3 ligase, emerged as a promising candidate due to its role in regulating apoptosis via NF-κB signaling and its overexpression in certain cancers [4] [8]. Unlike CRBN and VHL, cIAP1 ligands exploit endogenous substrate mimicry, typically mimicking the N-terminal tetrapeptide of second mitochondrial-derived activator of caspases (SMAC), such as in compounds like LCL161 and birinapant [6] [8].
cIAP1 Ligand-Linker Conjugates 15 (e.g., CAS 1225433-96-4) represents a synthetically optimized derivative of these SMAC mimetics. Its design incorporates a pyrrolidine-based ligand conjugated to alkyl/ether or PEG-based linkers, enabling precise spatial orientation for ternary complex formation. Key advantages of cIAP1-based PROTACs include:
A case study using cIAP1 Ligand-Linker Conjugate 15 in BTK-targeting PROTACs demonstrated efficient degradation (DC₅₀ <100 nM) in lymphoma cells, validating its utility beyond classical E3 ligases [6].
The choice of E3 ligase significantly influences PROTAC efficacy, kinetics, and target scope. cIAP1-based degraders exhibit distinct properties compared to CRBN or VHL-based counterparts:
Degradation Efficiency and Kinetics
Target Scope and Limitations
Table 2: PROTAC Performance Metrics Across E3 Ligase Classes
Parameter | cIAP1-Based PROTACs | CRBN-Based PROTACs | VHL-Based PROTACs |
---|---|---|---|
Typical DC₅₀ Range | 50–500 nM | 1–100 nM | 1–50 nM |
Time to Max Degradation | 12–24 h | 2–6 h | 2–8 h |
Duration of Effect | >48 h | 24–48 h | 24–48 h |
Key Target Classes | BIRC proteins, RIPKs | Transcription factors, kinases | Kinases, nuclear receptors |
Primary Risk | NF-κB activation | Teratogenicity (thalidomide derivatives) | Hypoxia-like effects |
Ligand Size (Da) | ~500–600 | ~250–350 | ~350–450 |
Synthetic Accessibility
cIAP1 ligands like Conjugate 15 feature complex stereocenters and pyrrolidine cores, making synthesis more challenging than CRBN's glutarimide or VHL's hydroxyproline scaffolds. However, their alkyl/ether linkers (e.g., in Conjugate 15) offer greater flexibility than rigid PEG-based linkers commonly used with VHL [3] [6].
Concluding Remarks
cIAP1 Ligand-Linker Conjugate 15 exemplifies the strategic expansion of the E3 ligase toolbox beyond CRBN and VHL. While challenges remain in optimizing catalytic efficiency and mitigating NF-κB activation, its unique dimerization mechanism and tissue-agnostic expression offer compelling advantages for targeted degradation of apoptosis-related proteins. Future work will focus on structure-guided optimization to enhance ternary complex stability and broaden the targetable proteome [4] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1